molecular formula C19H31O3P B13822113 Butyl (3,4-dimethyl-5-oxohexan-3-yl)(2-methylphenyl)phosphinate CAS No. 34590-44-8

Butyl (3,4-dimethyl-5-oxohexan-3-yl)(2-methylphenyl)phosphinate

Cat. No.: B13822113
CAS No.: 34590-44-8
M. Wt: 338.4 g/mol
InChI Key: AVADSMMESODUDW-UHFFFAOYSA-N
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Description

Butyl (3,4-dimethyl-5-oxohexan-3-yl)(2-methylphenyl)phosphinate is a phosphinate ester characterized by a complex branched alkyl chain and an aromatic substituent. Its structure includes a phosphinate core (P=O) bonded to a butyl group, a 3,4-dimethyl-5-oxohexan-3-yl moiety, and a 2-methylphenyl group. Structural determination of such compounds often relies on crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .

Properties

CAS No.

34590-44-8

Molecular Formula

C19H31O3P

Molecular Weight

338.4 g/mol

IUPAC Name

4-[butoxy-(2-methylphenyl)phosphoryl]-3,4-dimethylhexan-2-one

InChI

InChI=1S/C19H31O3P/c1-7-9-14-22-23(21,18-13-11-10-12-15(18)3)19(6,8-2)16(4)17(5)20/h10-13,16H,7-9,14H2,1-6H3

InChI Key

AVADSMMESODUDW-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C1=CC=CC=C1C)C(C)(CC)C(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester typically involves the esterification of phosphinic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphinic acid esters.

Scientific Research Applications

Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Phosphinate esters are structurally diverse, with variations in alkyl/aryl substituents and functional groups. Below, the target compound is compared to structurally analogous esters and sulfonates (e.g., from ) based on substituent effects, functional group chemistry, and lumping strategies ().

Structural and Functional Group Analysis
Compound Functional Group Key Substituents Reactivity/Applications
Target compound Phosphinate (P=O) Butyl, 3,4-dimethyl-5-oxohexan-3-yl, 2-methylphenyl Likely hydrolytically stable; potential ligand for metal coordination
2-Propenoic acid esters () Acrylate (C=O) Fluorinated sulfonyl, methylphenyl, butyl Polymer precursors; UV-curable coatings
Benzenesulfonic acid derivatives () Sulfonate (SO₃⁻) Tridecafluorohexyl, methyl Surfactants; ion-exchange resins

Key Observations :

  • Functional Groups: The phosphinate group in the target compound differs from acrylates and sulfonates in polarity and coordination capacity.
  • Substituent Effects : The 2-methylphenyl group in the target compound is shared with some acrylates in , suggesting similar steric effects. However, fluorinated chains in compounds enhance hydrophobicity, unlike the oxohexan-3-yl group in the target .
Reactivity and Lumping Strategy ()

The lumping strategy groups compounds with similar structural motifs for modeling purposes. For example:

  • Lumped Reactions : shows how reactions involving three distinct compounds (e.g., acrylates, sulfonates) are simplified into five reactions by treating them as a surrogate. Applying this to the target compound, phosphinates with analogous substituents (e.g., butyl, methylphenyl) might be lumped with acrylates or sulfonates in kinetic models if their degradation pathways overlap .
  • Stability: The 5-oxohexan-3-yl group in the target compound may undergo keto-enol tautomerism, a feature absent in fully saturated or fluorinated analogs (). This could necessitate separate treatment in lumping strategies .
Physicochemical Properties
Property Target Compound Acrylate Analogs () Sulfonate Analogs ()
Water Solubility Low (bulky hydrophobic groups) Very low (fluorinated chains) High (ionic sulfonate group)
Thermal Stability Moderate (P=O bond stability) Low (acrylate polymerization) High (strong S-O bonds)
Coordination Chemistry High (P=O as Lewis base) Negligible Moderate (via sulfonate oxygen)

Implications : The target compound’s phosphinate core makes it more suitable for metal-organic frameworks (MOFs) compared to acrylates or sulfonates, which prioritize polymerization or ionic interactions .

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